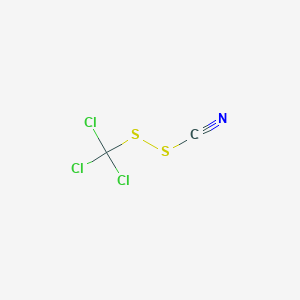
Trichloro(cyanodisulfanyl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(cyanodisulfanyl)methane is an organosulfur compound characterized by the presence of three chlorine atoms, a cyanodisulfanyl group, and a methane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trichloro(cyanodisulfanyl)methane typically involves the reaction of trichloromethane with cyanodisulfanyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where methane is reacted with chlorine gas in the presence of a catalyst. The resulting trichloromethane is then subjected to further reactions to introduce the cyanodisulfanyl group .
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro(cyanodisulfanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: Reduction reactions can lead to the formation of simpler sulfur compounds.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosulfur compounds .
Applications De Recherche Scientifique
Trichloro(cyanodisulfanyl)methane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving sulfur.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which trichloro(cyanodisulfanyl)methane exerts its effects involves the interaction of its functional groups with molecular targets. The chlorine atoms and cyanodisulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound useful in both research and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloromethane (Chloroform): Similar in structure but lacks the cyanodisulfanyl group.
Dichloromethane: Contains two chlorine atoms and is less reactive.
Carbon Tetrachloride: Contains four chlorine atoms and is used as a solvent.
Uniqueness
Trichloro(cyanodisulfanyl)methane is unique due to the presence of the cyanodisulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
90993-60-5 |
|---|---|
Formule moléculaire |
C2Cl3NS2 |
Poids moléculaire |
208.5 g/mol |
Nom IUPAC |
trichloromethylsulfanyl thiocyanate |
InChI |
InChI=1S/C2Cl3NS2/c3-2(4,5)8-7-1-6 |
Clé InChI |
BJKFXKPCXGTVAW-UHFFFAOYSA-N |
SMILES canonique |
C(#N)SSC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



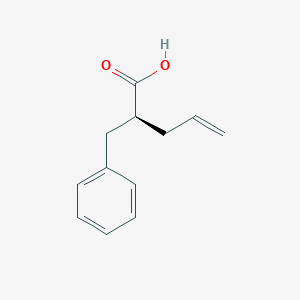

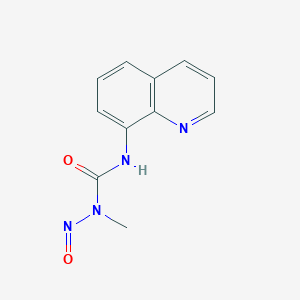


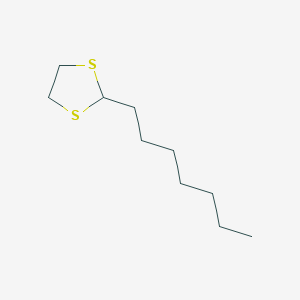
![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)

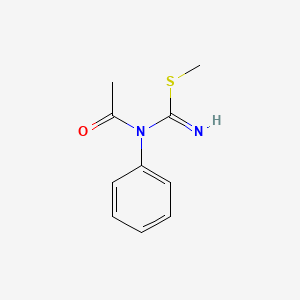
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
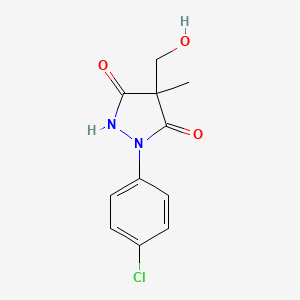
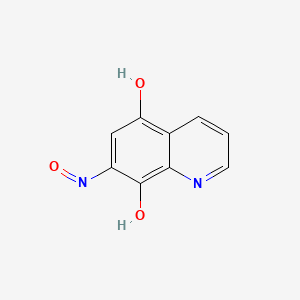
![[(Octan-3-yl)oxy]acetic acid](/img/structure/B14358572.png)
